Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
Description
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a nitrobenzamido group, and a trifluoromethylphenyl carbamoyl group.
Properties
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-[[2-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O6S/c1-3-36-22(33)17-11(2)18(20(32)28-15-7-5-4-6-13(15)23(25,26)27)37-21(17)29-19(31)12-8-9-14(24)16(10-12)30(34)35/h4-10H,3H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGHUWTWYMXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the nitrobenzamido group, and the attachment of the trifluoromethylphenyl carbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-N-cyclopentyl-3-nitrobenzamido)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(4-chloro-3-nitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its unique structural features, including an amide linkage and various substituent groups, enable it to interact with biological targets effectively.
Chemical Structure
The compound can be represented as follows:
Structural Features
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Amide Linkage : Connects the benzene and thiophene rings.
- Substituents : Includes chloro, nitro, carbamate, and alkyl groups.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for microbial survival.
Case Study: Antimicrobial Efficacy
In a study evaluating various thiophene derivatives, this compound demonstrated:
- Minimum Inhibitory Concentrations (MIC) : Ranged from 62.5 µM to 250 µM against Mycobacterium tuberculosis.
- Selectivity : Showed lower cytotoxicity in eukaryotic cell lines, indicating a favorable safety profile.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.
Research Findings on Anticancer Activity
- Cell Line Studies : In vitro studies have shown that the compound can reduce viability in several cancer cell lines.
- Mechanism of Action : Potential mechanisms include modulation of cell cycle progression and induction of oxidative stress.
Comparative Biological Activity Table
| Biological Activity | MIC (µM) | Cell Line Response | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | 62.5 - 250 | Low cytotoxicity | Enzyme inhibition |
| Anticancer | Varies | Reduced viability | Apoptosis induction, oxidative stress |
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thiophene ring formation via cyclization (e.g., Gewald reaction using ethyl cyanoacetate, sulfur, and ketones) .
- Functionalization through electrophilic aromatic substitution (e.g., introducing nitro, chloro, and trifluoromethyl groups) .
- Coupling reactions (e.g., amide bond formation using carbodiimide catalysts like EDC/HOBt) . Optimization: Control reaction temperature (0–5°C for nitro group introduction), solvent polarity (DMF for solubility), and stoichiometry (1.2–1.5 equivalents of trifluoromethylphenyl isocyanate) to minimize steric hindrance and by-products .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C): Assign peaks to aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and ester carbonyl (δ 165–170 ppm) .
- Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 567.12 (theoretical for C₂₆H₂₅ClF₃N₃O₆S) .
- HPLC: Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. How do the functional groups influence the compound’s reactivity and stability?
- Nitro group (NO₂): Enhances electrophilicity for nucleophilic aromatic substitution but requires inert atmospheres (N₂) to prevent reduction .
- Trifluoromethyl (CF₃): Improves metabolic stability and lipophilicity (logP ~3.5), critical for membrane permeability .
- Ester (COOEt): Susceptible to hydrolysis under basic conditions (pH >10); stabilize with anhydrous solvents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Use SHELXL for single-crystal X-ray refinement:
- Collect data at 100 K to minimize thermal motion .
- Resolve torsional angles (e.g., thiophene ring planarity vs. carbamoyl group rotation) via least-squares minimization .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?
- Molecular docking (AutoDock Vina): Target enzymes (e.g., COX-2 or kinases) using the compound’s 3D structure (PDB ID: 6COX). Key interactions:
- Trifluoromethyl group in hydrophobic pockets (ΔG ~-9.2 kcal/mol) .
- Nitrobenzamido hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Flow chemistry: Continuous synthesis of the thiophene core reduces reaction time (2 hours vs. 12 hours batch) and improves reproducibility .
- Microwave-assisted synthesis: Accelerate amide coupling (30 minutes at 80°C vs. 24 hours reflux) with 15% higher yield .
- By-product mitigation: Use scavenger resins (e.g., QuadraPure™) to remove unreacted isocyanate intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
